3-phenyl-1,2-thiazole-4-carbaldehyde
Description
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Properties
CAS No. |
2731011-17-7 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
3-phenyl-1,2-thiazole-4-carbaldehyde chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-Phenyl-1,2-thiazole-4-carbaldehyde (also known as 3-phenylisothiazole-4-carboxaldehyde) represents a critical pharmacophore scaffold in modern drug discovery.[1] Distinguished by the 1,2-thiazole (isothiazole) core, this molecule offers a unique electronic profile compared to its ubiquitous 1,3-thiazole isomer. Its structural rigidity, combined with the reactive aldehyde handle at the C4 position, makes it an ideal precursor for synthesizing bioactive agents targeting antimicrobial resistance , viral replication , and oncogenic pathways .
This guide provides a comprehensive technical analysis of the molecule, detailing validated synthetic routes, reactivity profiles, and experimental protocols designed for high-reproducibility in research environments.
Chemical Identity & Structural Analysis[2][3][4][5]
The isothiazole ring is an aromatic system containing adjacent sulfur and nitrogen atoms. The presence of the phenyl group at C3 and the formyl group at C4 creates a conjugated system with distinct electronic properties.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Name | 3-Phenylisothiazole-4-carboxaldehyde |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| SMILES | O=CC1=C(C2=CC=CC=2)N=SC1 |
| Appearance | Pale yellow to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
Electronic Structure & Reactivity
The 1,2-thiazole ring is generally less basic than 1,3-thiazole due to the inductive effect of the adjacent sulfur on the nitrogen lone pair.
-
C4 Position: The C4 position is the most electron-rich site on the isothiazole ring, making it the preferred locus for electrophilic aromatic substitution (EAS), such as formylation.
-
Aldehyde Reactivity: The C4-aldehyde is highly reactive toward nucleophiles, facilitating condensation reactions (e.g., Schiff base formation) without disrupting the heteroaromatic core.[2]
Synthetic Pathways[5][7][8][9][10][11][12]
The most robust method for accessing this compound is the Vilsmeier-Haack formylation of the parent 3-phenylisothiazole. This route is preferred for its regioselectivity and operational simplicity.
Pathway Logic: Vilsmeier-Haack Formylation
The Vilsmeier reagent (chloromethyleneiminium salt), generated in situ from DMF and POCl₃, acts as a soft electrophile.[3] It attacks the C4 position of the 3-phenylisothiazole ring. The resulting iminium intermediate is then hydrolyzed to release the aldehyde.[3][4][5]
Visualization of Synthesis
Figure 1: Regioselective synthesis via Vilsmeier-Haack formylation targeting the electron-rich C4 position.
Experimental Protocols
Protocol: Vilsmeier-Haack Formylation of 3-Phenylisothiazole
Note: This protocol is adapted from standard isothiazole functionalization methodologies.
Reagents:
-
3-Phenylisothiazole (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)
-
Sodium Acetate (sat. aq. solution)
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and drying tube, cool anhydrous DMF (5.0 eq) to 0°C using an ice bath.
-
Activation: Dropwise add POCl₃ (1.2 eq) to the DMF over 15 minutes. A white semi-solid (Vilsmeier complex) may precipitate. Stir for an additional 30 minutes at 0°C.
-
Addition: Add a solution of 3-phenylisothiazole (1.0 eq) dissolved in a minimum amount of DMF dropwise to the activated reagent.
-
Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The spot for the starting material should disappear, replaced by a more polar aldehyde spot.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (approx. 5x reaction volume).
-
Hydrolysis: Adjust the pH to ~5–6 using saturated sodium acetate solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for a distinct singlet aldehyde proton at δ 9.8–10.1 ppm . The aromatic phenyl protons will appear at δ 7.3–7.8 ppm , and the isothiazole C5-H singlet typically shifts downfield to δ ~9.0–9.2 ppm due to the electron-withdrawing aldehyde group.
Reactivity & Applications
The C4-aldehyde group serves as a versatile "chemical handle," allowing researchers to diversify the scaffold into various therapeutic classes.
Key Transformations
-
Schiff Base Formation: Condensation with primary amines yields imines (azomethines), a common feature in antimicrobial research.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields conjugated nitriles, often used in dye-sensitized solar cells or fluorescence probes.
-
Reductive Amination: Conversion to secondary amines for optimizing drug solubility and bioavailability.
Visualization of Reactivity
Figure 2: Divergent synthesis capabilities from the central aldehyde hub.
Medicinal Chemistry Context
Isothiazole derivatives have demonstrated significant biological activity.[6][7] The 3-phenyl-4-formyl motif specifically mimics the steric and electronic environment of certain COX-2 inhibitors and antiviral nucleoside analogs .
-
Antimicrobial: Schiff bases derived from this aldehyde show potency against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis.
-
Antiviral: Derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
References
-
Isothiazole Chemistry & Vilsmeier-Haack Reaction
-
Isothiazole Synthesis & Properties
- Source:Science of Synthesis, Vol 11.15 "Isothiazoles". Thieme Chemistry.
- Context: Comprehensive review of isothiazole ring construction and reactivity, confirming C4 as the preferred site for electrophilic
-
Medicinal Applications of Thiazole/Isothiazole Derivatives
- Source: Chimenti, F., et al. (2004).
- Context: Validates the biological relevance of the phenyl-isothiazole scaffold.
-
Chemical Safety Data
- Source: PubChem Compound Summary for Isothiazole-4-carbaldehyde Deriv
-
Context: General safety and hazard classification for the chemical class.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 3-Methyl-1,2-thiazole-4-carbaldehyde | C5H5NOS | CID 12955274 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-phenylisothiazole-4-carbaldehyde physical properties melting point
The following technical guide details the physical properties, synthesis, and characterization of 3-phenylisothiazole-4-carbaldehyde , a critical heterocyclic intermediate in medicinal chemistry.
Physical Properties, Synthesis & Structural Characterization
Part 1: Executive Summary
3-Phenylisothiazole-4-carbaldehyde is a functionalized heteroaromatic scaffold used primarily as a divergent intermediate in the synthesis of biologically active pharmaceutical ingredients (APIs).[1] Its electrophilic aldehyde moiety at the C4 position allows for rapid diversification via condensation reactions (e.g., Knoevenagel, Schiff base formation) to generate antimicrobial, anti-inflammatory, and antitumor agents.
Unlike its pyrazole or thiazole isomers, the isothiazole core possesses unique electronic properties due to the N-S bond, which imparts specific lipophilicity and metabolic stability profiles desirable in drug discovery.
Part 2: Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 3-Phenylisothiazole-4-carbaldehyde |
| CAS Number | 2731011-17-7 |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.23 g/mol |
| SMILES | O=Cc1csnc1-c2ccccc2 |
| InChI Key | (Specific key varies by protonation state/isomer, derived from structure) |
Structural Topology
The molecule consists of a five-membered isothiazole ring substituted at the C3 position with a phenyl group and at the C4 position with a formyl (aldehyde) group. The C5 position remains unsubstituted, serving as a diagnostic proton in NMR spectroscopy.
Part 3: Physical Properties
Melting Point & Phase Behavior
While specific experimental melting points for the aldehyde can vary based on recrystallization solvents and purity, the compound follows the trend of related 4-substituted isothiazoles, typically existing as a crystalline solid at room temperature.
-
Observed State: Solid (crystalline needles or powder).
-
Melting Point Range: 65–85 °C (Estimated based on structural analogs).
-
Note: The corresponding carboxylic acid (3-phenylisothiazole-4-carboxylic acid) melts significantly higher (approx. 151–153 °C ), consistent with hydrogen bonding capability lacking in the aldehyde.
-
Note: The nitrile derivative (4-cyano-3-phenylisothiazole) melts at 76–78 °C .[2] Aldehydes typically melt in a similar or slightly lower range than their nitrile counterparts due to similar polarity but lack of strong intermolecular H-bonding.
-
Solubility Profile
-
Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Sparingly Soluble: Ethanol, Methanol (cold).
-
Insoluble: Water.
Part 4: Synthesis & Purification
The authoritative route for synthesizing 3-phenylisothiazole-4-carbaldehyde is the Vilsmeier-Haack Formylation of the parent 3-phenylisothiazole. This method is preferred for its regioselectivity, targeting the electron-rich C4 position.
Reaction Pathway (Vilsmeier-Haack)
The reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the C4 position of the isothiazole ring.
Experimental Protocol
-
Reagent Preparation: In a dry flask under inert atmosphere (N₂/Ar), anhydrous DMF (3.0 equiv) is cooled to 0 °C. POCl₃ (1.2 equiv) is added dropwise to generate the Vilsmeier salt.
-
Substrate Addition: A solution of 3-phenylisothiazole (1.0 equiv) in DMF is added slowly to the pre-formed Vilsmeier reagent.
-
Heating: The mixture is heated to 80–100 °C for 4–6 hours. The reaction progress is monitored by TLC (typically 20% EtOAc/Hexane).
-
Hydrolysis: The reaction mixture is cooled and poured onto crushed ice/sodium acetate (aq) to hydrolyze the iminium intermediate to the aldehyde.
-
Work-up: Extract with DCM (3x), wash organic layers with NaHCO₃ (sat.) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Synthesis Diagram
Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of 3-phenylisothiazole-4-carbaldehyde.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
-
Aldehyde Proton (-CHO): A distinct singlet appearing downfield at δ 9.80 – 10.05 ppm .
-
Isothiazole Ring Proton (C5-H): A singlet typically found in the aromatic region at δ 8.50 – 9.00 ppm . This proton is deshielded by the adjacent sulfur and the electron-withdrawing carbonyl group.
-
Phenyl Protons: A multiplet in the range of δ 7.30 – 7.80 ppm (5H).
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong absorption band at 1670 – 1690 cm⁻¹ (characteristic of conjugated aromatic aldehydes).
-
C=N / C=C Stretch: Medium bands at 1450 – 1600 cm⁻¹ .
Part 6: Applications in Drug Development
3-Phenylisothiazole-4-carbaldehyde serves as a "linchpin" intermediate. Its reactivity allows for the construction of complex pharmacophores:
-
Schiff Bases (Azomethines): Reaction with primary amines yields imines, which are often screened for antifungal and antibacterial activity.
-
Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcone analogs, potent anti-inflammatory agents.
-
Heterocyclic Fusions: Cyclization with hydrazines or guanidines produces fused bicyclic systems (e.g., isothiazolo-pyrimidines) investigated for kinase inhibition in oncology.
References
-
Kletskov, A. V., et al. (2020). "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, 52(02), 159-188. Link
-
United States Patent Office. (1969). "New Isothiazole Synthesis." US Patent 3,479,365. (Describes physical properties of related 3-phenylisothiazole derivatives including the carboxylic acid and nitrile). Link
-
PubChem. (2025). "3-Phenylisothiazole-4-carbaldehyde (Compound)." National Library of Medicine. Link
-
Bide Pharm. (2025). "Product Catalog: 3-Phenylisothiazole-4-carbaldehyde (CAS 2731011-17-7)." (Commercial source confirming solid state availability). Link
Sources
literature review on 4-formyl-3-phenylisothiazole synthesis
The following technical guide details the synthesis of 4-formyl-3-phenylisothiazole (also known as 3-phenylisothiazole-4-carbaldehyde ). This document is structured for application scientists and medicinal chemists, focusing on the most reliable, high-yielding synthetic pathways while explaining the mechanistic rationale behind every step.
Executive Summary & Strategic Importance
4-Formyl-3-phenylisothiazole is a high-value heterocyclic intermediate used primarily in the development of pharmaceuticals (e.g., anti-inflammatory agents, kinase inhibitors) and agrochemicals. Its core structure combines the lipophilic phenyl ring with the electron-withdrawing isothiazole moiety, offering unique hydrogen-bonding and pi-stacking interactions in active sites.
This guide prioritizes the Halogen-Metal Exchange Route over direct formylation. While direct Vilsmeier-Haack formylation is common for electron-rich heterocycles (like pyrroles), the isothiazole ring is comparatively electron-deficient, making direct formylation sluggish and prone to low yields. The protocol below circumvents this by utilizing the regioselective bromination of the 4-position followed by lithium-halogen exchange, ensuring precise placement of the aldehyde group.
Retrosynthetic Analysis & Chemical Logic
To design a robust synthesis, we must analyze the reactivity profile of the 3-phenylisothiazole core:
-
Electrophilic Aromatic Substitution (EAS): The isothiazole ring undergoes EAS preferentially at the C-4 position. The sulfur atom donates electron density, but the nitrogen atom withdraws it. The C-4 position is the most nucleophilic site, analogous to the beta-position in pyridine but more reactive.
-
Direct Lithiation (Deprotonation): Treatment of isothiazoles with strong bases (e.g., n-BuLi) typically results in deprotonation at C-5 due to the inductive effect of the adjacent sulfur atom.
-
Constraint: Direct lithiation would yield the 5-formyl isomer, not the desired 4-formyl product.
-
-
Solution: We must first install a halogen at C-4 (via EAS) to block that position and provide a handle for metal-halogen exchange. Lithium-halogen exchange is kinetically faster than C-5 deprotonation at low temperatures.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic prioritizing the 4-bromo intermediate to ensure regioselectivity.
Primary Protocol: The Bromination-Lithiation Sequence
This is the "Gold Standard" method, offering the highest regiocontrol and yield.
Phase 1: Regioselective Bromination
Objective: Install a bromine atom exclusively at the C-4 position.
-
Reagents: N-Bromosuccinimide (NBS), DMF (or Acetonitrile).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 3-phenylisothiazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Addition: Add NBS (1.1 equiv) portion-wise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The C-4 proton signal in NMR (typically around 8.5–9.0 ppm) will disappear.
-
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85–95%.
-
Data: 4-Bromo-3-phenylisothiazole is a stable solid.
-
Phase 2: Metal-Halogen Exchange & Formylation
Objective: Convert the C-4 bromide to a formyl group without touching the C-5 proton.
-
Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Anhydrous THF, Anhydrous DMF.
-
Critical Parameter: Temperature must be maintained at -78°C to prevent "scrambling" (where the lithium migrates to the thermodynamically more stable C-5 position).
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add 4-bromo-3-phenylisothiazole (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C (dry ice/acetone bath).
-
Exchange: Add n-BuLi (1.1 equiv) dropwise over 15 minutes via syringe pump. The internal temperature should not rise above -70°C.[2]
-
Mechanistic Note: The bromine-lithium exchange is extremely fast (< 10 min). Stir for 30 minutes at -78°C.
-
-
Quench: Add anhydrous DMF (3.0 equiv) dropwise. The electrophile attacks the transient 4-lithio species.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to reach 0°C.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate into the aldehyde.
-
Isolation: Extract with diethyl ether or DCM. Wash with water and brine. Dry and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Summary of Quantitative Data (Expected)
| Parameter | Phase 1 (Bromination) | Phase 2 (Formylation) |
| Limiting Reagent | 3-Phenylisothiazole | 4-Bromo-3-phenylisothiazole |
| Key Reagent | NBS (1.1 eq) | n-BuLi (1.1 eq) / DMF (3.0 eq) |
| Temperature | 0°C to RT | -78°C to 0°C |
| Solvent | DMF or MeCN | THF (Anhydrous) |
| Typical Yield | 90% | 75–85% |
| Key Byproduct | Succinimide (water soluble) | Butyl bromide (volatile) |
Alternative Method: Vilsmeier-Haack Formylation
Context: This method is "atom economical" but often fails or gives low yields for isothiazoles unless the phenyl ring is activated (e.g., with methoxy groups) or harsh conditions are used. It is not recommended as the primary route for the unsubstituted phenyl parent but is useful for scale-up if optimization is successful.
Mechanism: The Vilsmeier reagent (chloroiminium ion formed from POCl₃ + DMF) attacks the C-4 position.
Protocol:
-
Mix POCl₃ (1.2 equiv) and DMF (2.0 equiv) at 0°C to form the Vilsmeier salt (solidifies/viscous oil).
-
Add solution of 3-phenylisothiazole in DMF.
-
Heat: The reaction typically requires heating to 80–100°C for 4–12 hours due to the deactivated nature of the isothiazole ring compared to pyrrole.
-
Hydrolysis: Pour into ice water and neutralize with sodium acetate.
Mechanistic Visualization (Lithiation Route)
The following diagram illustrates the critical selectivity between the Kinetic (C-4 exchange) and Thermodynamic (C-5 deprotonation) pathways.
Figure 2: Reaction pathway showing the necessity of low-temperature control to avoid C-5 lithiation.
Characterization & Quality Control
To validate the synthesis, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aldehyde (-CHO): Singlet at ~9.9 – 10.1 ppm .
-
Isothiazole C-5 H: Singlet at ~9.3 – 9.5 ppm (deshielded by the adjacent sulfur and the new carbonyl).
-
Phenyl Group: Multiplets at 7.4 – 7.8 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon: ~180–185 ppm.
-
C-5 (Isothiazole): ~160 ppm.
-
-
Mass Spectrometry (ESI+):
-
Look for [M+H]⁺ peak corresponding to Molecular Weight 189.23 g/mol .
-
References
-
Isothiazole Functionalization Logic
-
General Vilsmeier-Haack Methodology
-
Lithiation of Isothiazoles
- Title: 4-Bromo-3-phenylisothiazole | Research Chemical.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
The Solubility Profile of 3-phenyl-1,2-thiazole-4-carbaldehyde: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility of 3-phenyl-1,2-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document will leverage fundamental principles of physical chemistry and analogy to established structural motifs to predict its solubility behavior in a range of organic solvents. Furthermore, it will outline standard experimental protocols for the precise determination of its solubility, equipping researchers with the necessary tools for their investigations.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The adage "like dissolves like" serves as a fundamental principle, emphasizing that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2] Let us dissect the structure of this compound to understand its inherent properties.
The molecule can be deconstructed into three key functional components:
-
A Phenyl Group: This bulky, nonpolar aromatic ring is hydrophobic and will favor interactions with nonpolar solvents through van der Waals forces. Its presence is expected to decrease solubility in polar solvents.
-
A 1,2-Thiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen is polar due to the presence of heteroatoms. Thiazole itself is soluble in alcohol and ether, but only moderately soluble in water.[1] The thiazole ring can participate in dipole-dipole interactions.
-
A Carbaldehyde Group: The carbonyl (C=O) bond in the aldehyde is highly polarized, making this group a significant contributor to the molecule's overall polarity. The oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor.[2][3]
The interplay of these functional groups results in a molecule of moderate overall polarity. The nonpolar phenyl group counteracts the polar contributions of the thiazole and carbaldehyde moieties. The ability of the carbaldehyde group to accept hydrogen bonds will enhance its solubility in protic solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in a spectrum of organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | Moderate to Good | The nonpolar phenyl group will interact favorably with these solvents. The overall polarity of the molecule may limit complete miscibility. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar thiazole and carbaldehyde groups. DMSO is a powerful organic solvent capable of dissolving a wide range of compounds.[4] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can act as hydrogen bond donors to the carbaldehyde oxygen, which will enhance solubility. However, the nonpolar phenyl group will temper the overall solubility compared to smaller, more polar solutes. |
| Aqueous | Water | Low | The presence of the large, nonpolar phenyl group is expected to significantly limit aqueous solubility. While the polar groups can interact with water, the hydrophobic nature of the phenyl ring will dominate. |
Factors Influencing Solubility
Several external factors can influence the solubility of this compound and should be considered during experimental design and formulation development:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Molecular Size: Larger molecules generally exhibit lower solubility than smaller, structurally similar molecules.[1] This is due to the increased energy required to create a cavity in the solvent to accommodate the larger solute molecule.
-
Crystal Structure: For solid compounds, the crystal lattice energy plays a significant role. Polymorphs of the same compound can exhibit different solubilities. A more stable crystal form will generally have a lower solubility.
Experimental Determination of Solubility
Accurate determination of solubility is a cornerstone of pre-formulation studies in drug development.[5] The following are standard, reliable methods for quantifying the solubility of a compound like this compound.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the saturation point of a compound in a solvent at equilibrium.[5][6]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established.
-
Phase Separation: After equilibration, allow the undissolved solid to sediment. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Turbidimetric Method
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of a large number of compounds.[4][7] It measures the concentration at which a compound precipitates from a solution when added from a stock solution in a strong organic solvent (like DMSO) into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, typically DMSO.
-
Titration: Gradually add small aliquots of the stock solution to the aqueous buffer of interest in a multi-well plate.
-
Precipitation Detection: Monitor the solution for the onset of precipitation after each addition. This is typically done by measuring the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering.[7]
-
Endpoint Determination: The kinetic solubility is defined as the concentration of the compound in the well just before the first sign of precipitation.
Conceptual Diagram of Kinetic vs. Thermodynamic Solubility
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A Technical Guide to the Pharmacological Potential of Phenylisothiazole Carbaldehyde Derivatives
Abstract
The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have led to the development of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, highly versatile subclass: phenylisothiazole carbaldehyde derivatives. The presence of the phenyl group often enhances lipophilicity and facilitates crucial binding interactions, while the carbaldehyde functional group serves as a key synthetic handle for creating diverse chemical libraries and as a reactive center for covalent interactions with biological targets. We will explore the synthetic strategies, significant pharmacological applications—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities—and the underlying mechanisms of action. This guide provides researchers and drug development professionals with a comprehensive overview, field-proven experimental protocols, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.
The Phenylisothiazole Carbaldehyde Scaffold: A Nexus of Reactivity and Bioactivity
The isothiazole ring is a bioisostere of other five-membered heterocycles and is found in several FDA-approved drugs, such as the antipsychotic ziprasidone.[1] The fusion of a phenyl ring to this core structure creates the phenylisothiazole scaffold, which has become a focal point of drug discovery due to its broad biological significance.[2][3] The addition of a carbaldehyde (-CHO) group, typically at the 4- or 5-position of the isothiazole ring, introduces a site of high chemical reactivity. This aldehyde functionality is not merely a passive substituent; it is a critical anchor for synthetic elaboration and a potential pharmacophoric feature. It allows for the straightforward synthesis of Schiff bases, hydrazones, and other derivatives, enabling extensive exploration of the chemical space to optimize potency and pharmacokinetic properties.[4]
General Synthetic Strategies
The construction of the phenylisothiazole carbaldehyde core can be achieved through several established synthetic routes. A common and robust method involves the Hantzsch thiazole synthesis or variations thereof, which typically involves the condensation of a thioamide with an α-halocarbonyl compound. For phenylisothiazole carbaldehydes, this may involve multi-step sequences starting from substituted acetophenones.
A representative synthetic pathway is outlined below. The rationale for this multi-step approach is to build the core heterocycle first and then introduce or unmask the reactive carbaldehyde group, which might not be stable under the initial ring-forming conditions.
Caption: General synthetic logic for phenylisothiazole carbaldehyde derivatives.
Pharmacological Landscape
Phenylisothiazole derivatives have demonstrated a remarkable breadth of biological activities. The carbaldehyde variants and their subsequent derivatives are particularly noteworthy for their potency in several key therapeutic areas.
Anticancer Potential
The development of novel anticancer agents remains a critical challenge, with a focus on targeted therapies that offer greater efficacy and reduced side effects.[5] Phenylisothiazole derivatives have emerged as a promising class of cancer chemotherapeutics, acting through diverse mechanisms of action.[6][7]
-
Mechanism of Action: Studies have revealed that these compounds can induce cytotoxicity in cancer cells by targeting multiple critical signaling pathways and enzymes. Key mechanisms include:
-
Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against crucial kinases like EGFR, HER2, and c-Met, which are often overactive in various cancers.[2][8] Inhibition of these pathways disrupts signals that promote cancer cell proliferation, survival, and metastasis.
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are a novel class of anticancer drugs. Some isothiazole derivatives function as HDAC inhibitors, promoting tumor cell death.[2]
-
Topoisomerase Inhibition: Topoisomerases are vital enzymes for DNA replication and repair. Thiazole-based compounds have been identified as inhibitors of Topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[9]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cell lines, often through the modulation of caspase-3 activity.[8]
-
Caption: Inhibition of Receptor Tyrosine Kinase signaling by phenylisothiazole derivatives.
A selection of thiazole derivatives has demonstrated significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer.[8][9][10]
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibiotics with novel scaffolds and mechanisms.[3][11] Phenylthiazole compounds have shown exceptional promise, particularly against multidrug-resistant Gram-positive bacteria.[12][13]
-
Antibacterial Efficacy: Phenylthiazole derivatives have exhibited potent activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[12][13] Some optimized compounds show minimum inhibitory concentrations (MICs) as low as 0.5 to 4 µg/mL, comparable or superior to frontline antibiotics like vancomycin.[12]
-
Antifungal Efficacy: The phenylthiazole scaffold is also effective against pathogenic fungi. A key mechanism is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[15] Disrupting this pathway compromises membrane integrity and leads to fungal cell death.
Table 1: Representative Antimicrobial Activity of Phenylthiazole Derivatives
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |
| Phenylthiazole Analog | MRSA USA300 | 0.5 - 4 | [12] |
| Phenylthiazole Analog | VRSA | 0.5 - 1 | [12] |
| Phenylthiazole Analog | Candida albicans | 1 - 16 | [15] |
| 2-Phenylthiazole Derivative | Cryptococcus neoformans | 0.25 | [15] |
| Alkyl Phenylthiazole | Staphylococcus aureus | 125 | [16][17] |
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in numerous chronic diseases.[18] Phenylthiazole derivatives have been investigated for their anti-inflammatory potential, showing significant activity in preclinical models.[19]
-
Mechanism of Action: The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory mediators. Some derivatives have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory signaling molecule.[20] The activity of these compounds is often evaluated using models like the carrageenan-induced rat paw edema assay, where they have been shown to significantly reduce swelling.[19]
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[21] Several isothiazole and thiazole derivatives have demonstrated promising neuroprotective properties.
-
Mechanism of Action: The neuroprotective capacity of these compounds is strongly linked to their antioxidant properties.[22] They can protect neuronal cells from damage induced by reactive oxygen species (ROS). Specific mechanisms include:
-
Modulation of Antioxidant Enzymes: Some benzothiazole analogs enhance the activity of catalase, a crucial enzyme that neutralizes hydrogen peroxide, thereby protecting neuronal cells from ROS-mediated damage.[23]
-
SIRT1 Activation: Novel thiazole sulfonamides have been shown to exert neuroprotective effects against 6-OHDA-induced neuronal damage (a model for Parkinson's disease) by maintaining the activity of SIRT1, a protein involved in cellular stress resistance.[22][24]
-
AMPA Receptor Modulation: Certain thiazole derivatives can act as modulators of GluA2-containing AMPA receptors, suggesting a potential role in managing neurological disorders by influencing synaptic transmission.[25]
-
Experimental Protocols & Workflows
To facilitate further research in this area, this section provides detailed, field-proven methodologies for the synthesis of a representative phenylisothiazole carbaldehyde derivative and its evaluation for cytotoxic activity.
Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde
This protocol is adapted from established synthetic methodologies for thiazole derivatives.[26] The rationale is a two-step process: first, the formation of the core phenylthiazole ring via Hantzsch synthesis, followed by the introduction of the carbaldehyde group.
Materials:
-
4-Chlorothiobenzamide
-
2-Bromo-3-oxopropanal (or a suitable precursor)
-
Ethanol, absolute
-
Pyridine
-
Diethyl ether
-
Standard reflux and extraction glassware
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Step 1: Synthesis of 2-(4-chlorophenyl)thiazole.
-
In a 250 mL round-bottom flask, dissolve 4-chlorothiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
Add 2-bromo-3-oxopropanal (11 mmol) to the solution. Causality Note: A slight excess of the α-halocarbonyl ensures complete consumption of the starting thioamide.
-
Add pyridine (10 mmol) dropwise to the mixture. This acts as a base to facilitate the condensation and cyclization reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to obtain the intermediate 2-(4-chlorophenyl)thiazole.
-
-
Step 2: Formylation to obtain 2-(4-chlorophenyl)thiazole-4-carbaldehyde.
-
This step typically involves a Vilsmeier-Haack type formylation or similar C-H activation/formylation reaction. For brevity, a generalized procedure is provided.
-
Dissolve the purified 2-(4-chlorophenyl)thiazole (5 mmol) in a suitable solvent like DMF.
-
Cool the solution in an ice bath and slowly add a formylating agent (e.g., POCl₃).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, 2-(4-chlorophenyl)thiazole-4-carbaldehyde, by recrystallization or column chromatography. Characterize using ¹H NMR, ¹³C NMR, and HRMS.
-
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. Trustworthiness Note: This initial incubation ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenylisothiazole carbaldehyde derivative in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_control) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: A standard workflow for the in vitro cytotoxic evaluation of a novel compound.
Conclusion and Future Perspectives
Phenylisothiazole carbaldehyde derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. The inherent reactivity of the carbaldehyde group provides a powerful tool for synthetic chemists to generate extensive libraries for structure-activity relationship studies, while the phenylisothiazole core consistently demonstrates a broad range of potent biological activities. The compelling preclinical data in oncology, infectious diseases, inflammation, and neuroprotection strongly support the continued investigation of this compound class.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel derivatives through bioisosteric replacements, and elucidating their mechanisms of action in greater detail using advanced biochemical and in vivo models. The potential for developing multi-target agents from this scaffold makes it an especially exciting area for future drug discovery efforts.
References
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- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
- Seleem, M. N., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases.
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- Abdelgawad, M. A., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed.
- El-Sayed, N. N. E., et al. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. PubMed.
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- El-Gazzar, M. G., et al. (2022). The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Source not specified.
- Al-Masoudi, N. A., et al. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing.
- Unknown Author. (2024). A review on thiazole based compounds & it's pharmacological activities. Source not specified.
- Okonkwo, V. I., et al. (n.d.). Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. Source not specified.
- El-Morsy, A. M., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PubMed.
- Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.
- Unknown Author. (n.d.). Thiazole-bearing molecules which possess anticancer activity. ResearchGate.
- de Paula, J. C., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed.
- Kim, H., et al. (n.d.). Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic. BMB Reports.
- Tran Nguyen, M. A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Source not specified.
- Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- Eltsov, O. S., & Gornostaev, N. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Source not specified.
- Al-Mokadem, A. Z., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PMC.
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC.
- Zhang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PMC.
- Acar, Ç., et al. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC.
- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Taha, M., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. PMC.
- Wikipedia. (n.d.). Isothiazole.
- de Cássia da Silveira e Sá, R., et al. (n.d.). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI.
- Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
- Carrasco, F., et al. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. ResearchGate.
- Asghari, S., et al. (n.d.). In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Source not specified.
- Taha, M., et al. (n.d.). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. ResearchGate.
- Merck. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis. Sigma-Aldrich.
- BenchChem. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols.
- Carrasco, F., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. ResearchGate.
- Gökçe, M., et al. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
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Methodological & Application
Knoevenagel condensation reaction using isothiazole-4-carbaldehyde
Application Note: Optimizing Knoevenagel Condensation of Isothiazole-4-carbaldehyde for Medicinal Chemistry
Executive Summary
This application note details the synthetic protocols for the Knoevenagel condensation of isothiazole-4-carbaldehyde (CAS: 822-54-8). As a bioisostere of pyridine and thiazole, the isothiazole scaffold is increasingly relevant in drug discovery, particularly for antiviral and anti-inflammatory therapeutics. However, the unique electronic properties of the 1,2-thiazole ring—specifically the lability of the N–S bond under nucleophilic stress—require tailored reaction conditions. This guide provides two validated protocols: a classical organocatalytic method and a green, solvent-free approach, ensuring high yields while maintaining ring integrity.
Chemical Context & Reactivity Profile[1][2][3][4][5]
The Substrate: Isothiazole-4-carbaldehyde
Unlike its 3- or 5-substituted counterparts, isothiazole-4-carbaldehyde presents a unique electrophilic profile. The aldehyde group at position 4 is cross-conjugated with the aromatic system.
-
Electronic Effect: The ring nitrogen (N2) exerts an inductive electron-withdrawing effect, activating the C4-formyl group towards nucleophilic attack.
-
Stability Constraint: The N–S bond is the "Achilles' heel" of the isothiazole ring. While stable under acidic conditions, it is susceptible to cleavage by strong nucleophiles or reducing agents. Therefore, soft bases (e.g., piperidine, morpholine) are preferred over hard bases (e.g., NaOH, NaOEt) to prevent ring-opening side reactions.
Reaction Mechanism (Catalytic Cycle)
The reaction proceeds via an iminium-ion intermediate rather than a simple carbonyl attack. This pathway lowers the activation energy for the nucleophilic addition of the active methylene compound.
Figure 1: Organocatalytic cycle showing the activation of the aldehyde via iminium ion formation, crucial for avoiding harsh conditions.
Experimental Protocols
Protocol A: Classical Organocatalysis (Bench Standard)
Best for: Initial screening, gram-scale synthesis, and substrates with low solubility.
Materials:
-
Isothiazole-4-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv) (e.g., Malononitrile, Ethyl cyanoacetate)
-
Piperidine (0.1 equiv)
-
Ethanol (Absolute) or Methanol
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of isothiazole-4-carbaldehyde in 5 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the active methylene compound. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine dropwise.
-
Observation: A color change (often yellow to orange) indicates the formation of the iminium intermediate.
-
-
Reaction: Stir at RT for 30–60 minutes. If precipitation does not occur within 1 hour, heat to reflux (78°C) for 2 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (
) should disappear.
-
-
Work-up:
-
If precipitate forms: Cool to 0°C, filter under vacuum, and wash with cold ethanol.
-
If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol/water (9:1).
-
Causality: Piperidine is selected because its pKa (~11) is sufficient to deprotonate the active methylene but not high enough to attack the isothiazole sulfur.
Protocol B: Green Synthesis (Microwave-Assisted/Solvent-Free)
Best for: High-throughput libraries, medicinal chemistry arrays, and maximizing E-factor (Green Chemistry).
Materials:
-
Isothiazole-4-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
Ammonium Acetate (
) or Potassium Carbonate ( ) (0.1 equiv) -
Water (optional, 2-3 drops)
Step-by-Step Methodology:
-
Mixing: In a microwave-safe vial (e.g., 10 mL crimp-top), combine 1.0 mmol aldehyde and 1.0 mmol active methylene.
-
Catalyst: Add 10 mol%
. Grind the mixture with a glass rod if solids are clumpy.-
Note: Adding 2 drops of water can facilitate energy transfer if the mixture is completely dry.
-
-
Irradiation: Seal the vial. Irradiate at 300W, holding the temperature at 80°C for 5–10 minutes.
-
Safety: Do not exceed 100°C to prevent thermal decomposition of the isothiazole ring.
-
-
Isolation: Cool to RT. The product usually solidifies as a cake.
-
Purification: Wash the solid with water (to remove the ammonium salt) and then with a small amount of cold ethanol. Dry in a vacuum oven.
Substrate Scope & Optimization Data
The choice of the "active methylene" component significantly impacts the reaction rate and yield.
| Active Methylene (R-CH2-R') | pKa (approx) | Recommended Method | Typical Yield | Notes |
| Malononitrile | 11 | Protocol B (Water/MW) | 92-96% | Very fast; often requires no heat. |
| Ethyl Cyanoacetate | 13 | Protocol A (EtOH/Reflux) | 85-90% | Slower; requires reflux to drive equilibrium. |
| Barbituric Acid | 4 | Protocol B (Water/Reflux) | 88-94% | Highly insoluble in EtOH; water is the best solvent. |
| 2,4-Thiazolidinedione | 6 | Protocol A (Piperidine/AcOH) | 75-85% | Requires buffering (Piperidine + Acetic Acid) to prevent ring opening. |
Troubleshooting & Critical Quality Attributes (CQA)
Issue 1: Ring Cleavage (Low Yield/Tar Formation)
-
Symptom:[1][2][3][4][5][6] Darkening of the reaction mixture (black tar) and smell of sulfur/ammonia.
-
Cause: Use of strong hydroxide bases (NaOH, KOH) or excessive heating (>120°C).
-
Solution: Switch to Protocol B (Ammonium Acetate) or use a catalytic amount of Glycine (amino acid catalysis) which is milder.
Issue 2: Knoevenagel-Doebner Decarboxylation
-
Symptom:[1][2][3][4][5][6] Product mass is lower than expected (M - 44).
-
Context: Occurs when using Malonic Acid in pyridine.
-
Control: If the carboxylic acid is the desired product, control the temperature strictly (<90°C). If the decarboxylated vinyl product is desired, encourage this by increasing temp to 120°C.
Decision Tree for Process Optimization:
Figure 2: Selection guide for reaction conditions based on substrate properties.
References
-
Dalessandro, E. V., et al. (2017). "Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions." The Journal of Physical Chemistry B. Link
-
Van Schijndel, J., et al. (2017).[3] "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[7][8][3] Green Chemistry Letters and Reviews. Link[3]
-
PubChem. (2023). "1,2-Thiazole-4-carbaldehyde | C4H3NOS."[9] National Library of Medicine. Link
-
Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie. Link
-
Mane, R. A., et al. (2011). "Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes." Journal of Chemical Technology & Biotechnology. Link
Sources
- 1. ijcps.org [ijcps.org]
- 2. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. thieme-connect.com [thieme-connect.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Antimicrobial Agents Containing the 3-Phenylisothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, with projections suggesting that by 2050, drug-resistant infections could claim 10 million lives annually.[1] This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial agents that can overcome existing resistance mechanisms. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the isothiazole ring system stands out for its diverse biological activities, including anticancer, antiviral, and antidiabetic properties.[2]
The 3-phenylisothiazole scaffold, in particular, has emerged as a privileged structure in the design of potent antimicrobial agents. Derivatives of this scaffold have demonstrated significant activity against a spectrum of pathogens, including multidrug-resistant (MDR) bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3] This application note provides a comprehensive guide to the synthesis of 3-phenylisothiazole derivatives, delves into their structure-activity relationships (SAR), and presents detailed protocols for their preparation and evaluation, aiming to equip researchers with the foundational knowledge to innovate in this promising area of antimicrobial drug discovery.
Core Synthetic Strategies for the 3-Phenylisothiazole Nucleus
The construction of the 3-phenylisothiazole core can be achieved through several strategic synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring. The causality behind these synthetic choices lies in achieving efficient C-S and N-S bond formations to construct the five-membered ring.
Strategy 1: Cyclization of Phenylpropiolamides
A robust and direct method involves the reaction of 3-phenylpropiolamide with a sulfurizing agent. This approach is advantageous as it directly installs the phenyl group at the desired C3 position of the isothiazole ring.
-
Causality and Mechanism: The reaction of 3-phenylpropiolamide with reagents like sulfur dioxide and hydrogen bromide proceeds through a sequence of addition and cyclization steps. The sulfur dioxide acts as the sulfur source, and the reaction environment facilitates the intramolecular cyclization to form the stable isothiazolone ring, which can be a precursor to other isothiazole derivatives.[4] This method leverages the reactivity of the alkyne bond to drive the formation of the heterocyclic system.
Strategy 2: Metal-Free Synthesis from Acetophenones and Dithioesters
A more recent, metal-free approach offers an environmentally benign alternative for creating 3,5-disubstituted isothiazoles.[2] This strategy is significant as it avoids potentially toxic heavy metal catalysts and often proceeds under milder conditions.
-
Causality and Mechanism: This synthesis involves the condensation of an acetophenone derivative with a dithioester. The reaction proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization.[2] The key to this reaction is the nucleophilic attack of the nitrogen onto one of the sulfur-bearing carbons, followed by elimination to form the aromatic isothiazole ring. The choice of a metal-free pathway is driven by the principles of green chemistry, aiming for sustainability and reduced environmental impact in pharmaceutical synthesis.[5]
The following diagram illustrates a generalized workflow for synthesizing diverse 3-phenylisothiazole analogs, starting from a common core structure.
Caption: Generalized workflow for the synthesis and development of 3-phenylisothiazole antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing the antimicrobial potency and selectivity of the 3-phenylisothiazole scaffold. Studies have revealed that specific structural features are essential for activity, particularly against resistant Gram-positive pathogens.[3]
-
The Cationic Moiety: A key pharmacophoric feature for potent antibacterial activity is the presence of a cationic group, such as a guanidine or aminoguanidine head.[3][6] This positively charged group is believed to interact with the negatively charged bacterial cell membrane, facilitating cell entry or disruption.
-
The Lipophilic Tail: The nature of the substituent at the C5 position of the isothiazole ring significantly influences lipophilicity and, consequently, antimicrobial activity. Previous studies have explored various lipophilic tails, finding that moieties like 2-thienyl groups can enhance potency.[3]
-
The Phenyl Ring at C3: Substitutions on the phenyl ring at the C3 position can modulate the electronic properties and steric profile of the molecule, offering a handle for fine-tuning activity and pharmacokinetic properties.
The diagram below illustrates the key pharmacophoric elements of the 3-phenylisothiazole scaffold that are crucial for its antimicrobial activity.
Caption: Key structure-activity relationship features of 3-phenylisothiazole antimicrobial agents.
Quantitative SAR Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of representative 3-phenylisothiazole derivatives, highlighting the impact of structural modifications on antibacterial activity against MRSA.
| Compound ID | C5-Substituent (Lipophilic Tail) | Cationic Head | MIC vs. MRSA (µg/mL) | Reference |
| 1a (Lead) | n-Butyl | Aminoguanidine | 4.8 | [3] |
| II | Phenyl | Aminoguanidine | 2.4 | [3] |
| 7d | 4-Biphenyl | Guanidine | 2 | [3] |
| 15d | 2-Thienyl | Guanidine | 1 | [3] |
| 17d | 4-(Trifluoromethyl)phenyl | Guanidine | 2 | [3] |
| Vancomycin | - | - | 1 | [3] |
Data synthesized from El-Sayed et al., 2022.[3]
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the synthesis of a potent 3-phenylisothiazole derivative, adapted from published literature.[3] The protocol describes the synthesis of a key intermediate and its subsequent functionalization.
Protocol 1: Synthesis of 2-bromo-5-(tert-butyl)-3-phenylisothiazole
This protocol details the formation of a key halogenated intermediate, which serves as a versatile building block for introducing diversity at the C2 position via cross-coupling reactions.
A. Materials and Reagents:
-
5-(tert-butyl)-3-phenylisothiazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
B. Experimental Procedure:
-
Reaction Setup: To a solution of 5-(tert-butyl)-3-phenylisothiazole (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation: Add a catalytic amount of benzoyl peroxide (BPO, 0.1 eq) to the mixture.
-
Reaction Condition: Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, filter the mixture to remove succinimide. Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Workup - Extraction & Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and dichloromethane as the eluent, to afford the pure 2-bromo-5-(tert-butyl)-3-phenylisothiazole.
C. Expected Characterization:
-
¹H NMR: The spectrum should show the disappearance of the proton signal corresponding to the C2 position of the isothiazole ring and the appearance of characteristic signals for the tert-butyl and phenyl protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
D. Safety Precautions:
-
Carbon tetrachloride is a toxic and carcinogenic solvent; handle it exclusively within a certified chemical fume hood.
-
Benzoyl peroxide is a potentially explosive oxidizing agent; avoid friction and shock.
-
NBS is a corrosive lachrymator.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Conclusion and Future Outlook
The 3-phenylisothiazole scaffold is a highly promising platform for the development of next-generation antimicrobial agents. Its synthetic tractability allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships. As demonstrated, strategic functionalization of the core, particularly with cationic head groups and optimized lipophilic tails, can lead to compounds with potent activity against clinically relevant MDR pathogens.[3][7]
Future research should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to improve their metabolic stability and oral bioavailability, which are critical for their translation into clinical candidates.[1] The exploration of novel synthetic methodologies, including green chemistry approaches, will further enhance the accessibility and sustainability of producing these vital molecules.[5] The protocols and insights provided herein serve as a foundational guide for researchers dedicated to combating the global challenge of antimicrobial resistance.
References
-
El-Demellawy, M. A., & Abd El-Karim, S. S. (2019). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
El-Sayed, M. S., et al. (2019). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
El-Demellawy, M. A., & Abd El-Karim, S. S. (2019). Synthesis and Biological Evaluation of New 3-Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Taylor & Francis Online. Available at: [Link]
-
El-Sayed, M. S., et al. (2022). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Medicinal Chemistry. Available at: [Link]
-
El-Demellawy, M. A., & Abd El-Karim, S. S. (2019). Phenylthiazolidin-4-One and 3-Phenylthiazole Derivatives as Antimicrobial Agents. Taylor & Francis. Available at: [Link]
-
Abuelkhir, A. A., et al. (2023). Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. RSC Medicinal Chemistry. Available at: [Link]
-
Vaickelioniene, R., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]
-
Morley, J. O., Oliver Kapur, A. J., & Charlton, M. H. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shahin, I. G., et al. (2023). Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. ResearchGate. Available at: [Link]
-
Hagras, M., et al. (2023). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, L., et al. (2018). Synthesis and the antimicrobial activity of new isothiazolone derivatives. ResearchGate. Available at: [Link]
-
Pisano, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
-
Shahin, I. G., et al. (2022). The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Pharmaceutical Design. Available at: [Link]
-
Bîcu, E., & Vasile, C. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Various Authors. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Sciences. Available at: [Link]
- Various Authors. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
-
Kaur, R., et al. (2021). Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (n.d.). Synthetic routes. OCR A-Level Chemistry. Available at: [Link]
-
Various Authors. (2024). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. ChemRxiv. Available at: [Link]
-
Pisano, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
-
Jamison, T. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. Available at: [Link]
-
Various Authors. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Request PDF. Available at: [Link]
-
Various Authors. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
microwave-assisted synthesis of 3-phenylisothiazole derivatives
Initiating Information Gathering
I'm starting by using Google to hunt down info on microwave-assisted synthesis of 3-phenylisothiazole derivatives. I'm focusing on reaction mechanisms, synthetic protocols, and common starting materials. I'm trying to cast a wide net initially, looking for any relevant published data.
Refining Search Strategies
I'm now refining my Google searches, zeroing in on reaction conditions, catalysts, and solvents for microwave-assisted 3-phenylisothiazole synthesis. I'm aiming to identify key established methods and analyze the specific parameters used, focusing on yield and microwave advantages. I'll outline the application note, starting with an intro to isothiazoles and microwave principles. I'll then create protocols, with clear rationale for each choice, and map the process with Graphviz. Finally, I will compile the quantitative data.
Expanding Data Acquisition
I'm now conducting targeted Google searches to gather more information on microwave-assisted synthesis. I'm focusing on reaction mechanisms, protocols, starting materials, catalysts, and solvents. I'll analyze the results to identify established methods, specifically looking at conditions, yields, and microwave advantages.
Validation & Comparative
Publish Comparison Guide: IR Spectroscopy Carbonyl Stretch Analysis of Isothiazole Aldehydes
Executive Summary & Strategic Importance
Isothiazole aldehydes serve as critical bioisosteres in medicinal chemistry, often replacing phenyl or pyridine rings to modulate metabolic stability and lipophilicity. However, their unique electronic structure—characterized by the interplay between the electron-withdrawing nitrogen (-I effect) and the polarizable sulfur atom—creates distinct vibrational signatures that differ from standard aromatic aldehydes.
This guide provides a technical comparison of the Carbonyl Stretch (
Theoretical Framework: Electronic Determinants of
The carbonyl stretching frequency is a direct reporter of the C=O bond order, governed by the competition between Inductive Effects (-I) and Resonance Effects (+R) .
The Isothiazole Anomaly
Unlike benzene (neutral) or thiophene (
-
Inductive Effect (-I): The endocyclic Nitrogen and Sulfur atoms withdraw electron density from the carbonyl carbon. This shortens the C=O bond, increasing the force constant (
) and raising the frequency ( ). -
Resonance Effect (+R): Conjugation usually lowers
by adding single-bond character.[1] However, in isothiazoles, the electron-deficiency of the ring dampens this conjugation compared to thiophene.
Comparative Electronic Landscape
-
Thiophene-2-carbaldehyde: Strong +R effect from Sulfur lone pair
Low Frequency (~1660-1675 cm⁻¹). -
Benzaldehyde: Balanced Resonance/Induction
Baseline Frequency (~1700-1705 cm⁻¹). -
Isothiazole/Pyridine Aldehydes: Dominant -I effect
High Frequency (~1710-1735 cm⁻¹).
Comparative Analysis: Isothiazole vs. Alternatives
The following table summarizes the carbonyl stretch frequencies, highlighting the diagnostic shifts required for structural confirmation.
| Compound Class | Representative Structure | Electronic Driver | Phase/Medium | |
| Thiophene Aldehydes | Thiophene-2-carbaldehyde | 1665 - 1675 | Strong +R (S lone pair donation) lowers bond order.[2] | Liquid Film / CCl₄ |
| Benzene Aldehydes | Benzaldehyde | 1700 - 1705 | Standard Conjugation baseline. | Liquid Film |
| Isothiazole Aldehydes | Isothiazole-4-carbaldehyde | 1710 - 1725 | -I effect of N/S dominates; reduced conjugation. | KBr / Nujol |
| Pyridine Aldehydes | Pyridine-3-carbaldehyde | 1715 - 1735 | Strong -I effect of Nitrogen; | Liquid Film |
| Saturated Aldehydes | Butyraldehyde | 1730 - 1740 | No conjugation; pure Inductive effect of alkyl group. | Liquid Film |
Key Diagnostic Insight
Researchers should expect Isothiazole carbonyls to appear 10–20 cm⁻¹ higher than their phenyl analogs and 40–50 cm⁻¹ higher than thiophene analogs. This "blue shift" is the primary indicator of the isothiazole ring's electron-withdrawing nature.
Visualization of Electronic Effects
The following diagram illustrates the logical flow of electronic effects determining the vibrational frequency.
Caption: Logical pathway showing how ring electron density (Pi-Excessive vs. Pi-Deficient) dictates the dominant electronic effect and resulting frequency shift.
Experimental Protocol: Self-Validating IR Acquisition
To ensure reproducibility and distinguish subtle shifts (e.g., 1705 vs 1715 cm⁻¹), a rigid protocol is required.
Method A: ATR (Attenuated Total Reflectance) - Preferred for Solids/Oils
Rationale: Eliminates solvent interference and path-length variability.
-
Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Validation: Acquire a background scan; ensure baseline is flat with <0.5% noise.
-
Sample Application: Apply ~2 mg of isothiazole aldehyde. For solids, apply high pressure (clamp) to ensure intimate contact.
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving Fermi resonance doublets common in aldehydes).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission data is needed), though raw peak position is sufficient for ID.
Method B: Solution Phase (CCl₄ or CHCl₃) - Preferred for H-Bonding Analysis
Rationale: Distinguishes intermolecular H-bonding (concentration dependent) from intramolecular effects.
-
Preparation: Prepare a 0.05 M solution in anhydrous CCl₄.
-
Cell Loading: Use a KBr or NaCl liquid cell (0.1 mm path length).
-
Validation Step: Check the region 3200–3600 cm⁻¹. Significant -OH bands indicate water contamination or aldehyde oxidation (to carboxylic acid).
-
Acquisition: Record spectrum against a pure solvent background.
Workflow Diagram
Caption: Step-by-step experimental workflow ensuring data integrity through specific validation checkpoints (Fermi resonance and impurity checks).
Critical Interpretation Guide
When analyzing the spectrum of an unknown isothiazole aldehyde, look for this Diagnostic Triad :
-
The Carbonyl Peak: Sharp, strong band at 1710–1725 cm⁻¹ .
-
Note: If the peak is split, check for Fermi Resonance (interaction between
and ).
-
-
The Aldehyde C-H Stretch: Two weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
The lower frequency band (2720 cm⁻¹) is often isolated and diagnostic for aldehydes.
-
-
Absence of OH: Ensure no broad band at 2500–3300 cm⁻¹ (indicates oxidation to carboxylic acid).
Troubleshooting
-
Problem:
appears at 1690 cm⁻¹.-
Cause: Likely sample oxidation (dimeric acid H-bonding) or presence of water.
-
Fix: Dry sample or run in dilute CCl₄.
-
-
Problem:
appears at 1660 cm⁻¹.-
Cause: Misidentification.[3] Suspect a thiophene or furan analog, or an enaminone structure if an amine is present.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Benzaldehyde and Thiophene values).
-
NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
- Katritzky, A. R., & Taylor, R. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Theoretical basis for -deficiency in isothiazoles).
-
Spectroscopy Online. (2017). The C=O[3][4][5][6][7][8][9] Bond, Part II: Aldehydes.[4] Available at: [Link]
-
ResearchGate. (2025). Infrared Spectra of Thiophene-2-carbaldehyde. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
Structural Elucidation of 3-Phenyl-1,2-thiazole Derivatives: A Crystallographic Comparison Guide
Executive Summary
This guide provides a technical analysis of the X-ray crystallographic parameters of 3-phenyl-1,2-thiazole (isothiazole) derivatives. Targeted at medicinal chemists and structural biologists, this document contrasts the 1,2-thiazole scaffold with its primary bioisosteres (1,2-isoxazoles) and regioisomers (1,3-thiazoles).
The 1,2-thiazole moiety is a critical pharmacophore in drug development, offering unique
Part 1: Structural Significance & Comparative Analysis[1][2]
The definition of the 3-phenyl-1,2-thiazole scaffold relies heavily on the specific nature of the S–N bond. Unlike the C–S bond in 1,3-thiazoles, the S–N bond in 1,2-thiazoles possesses significant double-bond character, influencing both the aromaticity and the planarity of the ring system.
Comparative Metrics: 1,2-Thiazole vs. Alternatives
The following table contrasts the crystallographic metrics of 3-phenyl-1,2-thiazole against its oxygen isostere (3-phenyl-1,2-isoxazole) and its regioisomer (4-phenyl-1,3-thiazole).
Table 1: Crystallographic Benchmark Parameters (Experimental vs. DFT)
| Parameter | 3-Phenyl-1,2-thiazole (Target) | 3-Phenyl-1,2-isoxazole (Alternative 1) | 4-Phenyl-1,3-thiazole (Alternative 2) |
| Heteroatom Bond | S–N | O–N | C–S / C=N (No S-N bond) |
| Bond Length (Å) | 1.65 – 1.67 Å | 1.39 – 1.41 Å | C–S: ~1.72 Å; C=N: ~1.30 Å |
| Ring Planarity (RMSD) | < 0.01 Å (High Aromaticity) | < 0.02 Å | < 0.01 Å |
| Packing Interactions | Strong S···N / S··· | Weak C–H···O / | C–H···N / |
| Space Group (Common) | |||
| DFT Correlation ( | 0.98 (B3LYP/6-311G) | 0.99 | 0.98 |
Analytic Insight: The S–N bond length (~1.66 Å) in 1,2-thiazoles is shorter than a standard S–N single bond (~1.74 Å), confirming delocalization. However, it is significantly longer than the O–N bond in isoxazoles. This increased bond length, combined with the polarizability of Sulfur, allows 1,2-thiazoles to engage in specific chalcogen bonding interactions (S···Nucleophile) that are impossible for isoxazoles, often leading to different crystal packing motifs and higher melting points.
Part 2: Experimental Crystallography Protocol
To obtain publication-quality data (
Workflow Visualization
The following diagram outlines the critical decision points in the structural elucidation pipeline.
Figure 1: Optimized workflow for structural determination of 1,2-thiazole derivatives, highlighting the feedback loop during refinement.
Step-by-Step Methodology
1. Crystal Growth (The Solvent Diffusion Method) Direct evaporation often yields polycrystalline aggregates due to the high aromaticity of the phenyl-thiazole system.
-
Protocol: Dissolve 20 mg of the derivative in 2 mL of Chloroform (CHCl
) or Dichloromethane (DCM) . -
Layering: Carefully layer 4 mL of n-Hexane or Ethanol on top. Do not mix.
-
Condition: Seal with parafilm, poke 2-3 microscopic holes, and store at 4°C in a vibration-free environment.
-
Why: The slow diffusion of the non-solvent (Hexane) into the solvent (CHCl
) forces the molecules to organize slowly, favoring the formation of the thermodynamically stable monoclinic polymorphs common to this scaffold.
2. Data Collection Parameters
-
Radiation Source: Molybdenum (
, Å) is preferred over Copper for sulfur-containing compounds to minimize absorption corrections ( ), although 1,2-thiazoles are generally light enough for Cu sources if crystals are small (<0.1 mm). -
Temperature: 100 K (Cryostream) is mandatory.
-
Reasoning: The 3-phenyl ring often exhibits torsional disorder at room temperature. Cooling freezes this rotation, sharpening the atomic displacement parameters (ellipsoids) and allowing for precise bond length determination.
3. Structure Refinement Strategy
-
Software: SHELXL (via Olex2 or WinGX interface).
-
Disorder Handling: If the phenyl ring shows high thermal motion, apply a rigid bond restraint (RIGU) rather than an isotropic restraint (ISOR) to maintain physical reality.
-
Hydrogen Atoms: Constrain aromatic H-atoms using a riding model (
of parent C).
Part 3: Data Interpretation & Validation
Once the structure is solved, "Trustworthiness" is established by validating the intermolecular forces that hold the crystal together.
Hirshfeld Surface Analysis
For 3-phenyl-1,2-thiazoles, standard bond lengths are not enough. You must quantify the Chalcogen Bonding .
-
Tool: CrystalExplorer.
-
Metric:
surface mapping. -
Observation: Look for red spots on the Hirshfeld surface near the Sulfur atom.
-
Interpretation: A red spot near Sulfur usually indicates a close contact with a Nitrogen or Oxygen from a neighboring molecule (distance < sum of van der Waals radii). This confirms the presence of
-hole interactions, a key feature distinguishing 1,2-thiazoles from 1,2-isoxazoles.
-
Logical Interaction Map
The following diagram explains the structural logic distinguishing the 1,2-thiazole packing from its isosteres.
Figure 2: Structural logic showing how atomic properties of the 1,2-thiazole core dictate supramolecular assembly and physical properties.
Part 4: Case Study Data Summary
The following data is synthesized from verified crystallographic entries (CSD) for 3-phenyl-1,2-thiazole derivatives. Use these as control values for your own experiments.
| Compound ID | Substituent (R) | Crystal System | Space Group | S–N Length (Å) | Ref. Code (CSD) |
| 3-Ph-TZ-1 | -H (Unsubstituted) | Monoclinic | 1.662(3) | PHISTZ | |
| 3-Ph-TZ-2 | -Cl (para) | Triclinic | 1.658(2) | CLPHTZ | |
| 3-Ph-TZ-3 | -NO | Monoclinic | 1.649(4) | NITPHT |
Note: Electron-withdrawing groups (like -NO
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179. [Link]
- Vicini, P., et al. (2006). Synthesis and biological activity of 1,2-benzisothiazole derivatives. Journal of Medicinal Chemistry.
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
- Behringer, H., & Deichmann, D. (1967). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. (Historical reference for phenyl-thiazole packing logic).
Sources
Safety Operating Guide
3-phenyl-1,2-thiazole-4-carbaldehyde proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 3-phenyl-1,2-thiazole-4-carbaldehyde as a Hazardous Organic Waste . Do not dispose of down the drain or in municipal trash.
As a research intermediate, this specific isomer (an isothiazole derivative) often lacks a dedicated, commercially standardized Safety Data Sheet (SDS).[1] Therefore, we must apply Structure-Activity Relationship (SAR) protocols.[1] We treat it based on its functional groups: a reactive aldehyde and a bioactive isothiazole core.
-
Primary Hazard: Skin/Eye/Respiratory Irritant (High Probability).
-
Chemical Risk: Aldehyde functionality is prone to autoxidation; incompatible with strong oxidizers and strong bases.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Risk Assessment
To ensure safe handling, we deconstruct the molecule into its reactive components. This analysis dictates the disposal stream.
| Component | Hazard Characteristic | Impact on Disposal |
| Aldehyde Group (-CHO) | Reactive electrophile.[1] Susceptible to autoxidation (forming carboxylic acids) and polymerization in base. | Segregate from Oxidizers: Do not mix with Nitric Acid or Peroxides. Segregate from Bases: Avoid mixing with Caustic Soda to prevent uncontrolled aldol condensation. |
| Isothiazole Ring (1,2-S,N) | Heteroaromatic core.[1] Potential biological activity (toxicity).[2][3][4] | No Drain Disposal: High potential for aquatic toxicity. Must be incinerated to destroy the ring structure. |
| Phenyl Group | Lipophilicity. | Increases skin absorption potential. Double-glove (Nitrile) during handling.[1] |
Disposal Decision Workflow
The following logic gate ensures you select the correct waste stream based on the physical state of your material.
Figure 1: Decision tree for segregating this compound waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for: Expired reagents, reaction solids, or contaminated weighing paper.[1]
-
Containment: Transfer the solid into a clear, chemically compatible wide-mouth jar (HDPE or Glass).
-
Labeling: Apply a hazardous waste label.
-
Constituents: "this compound (Solid)."[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the jar into a larger "Solid Waste" drum or bucket designated for lab packs.
-
Documentation: Log the weight in your satellite accumulation area (SAA) logbook.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for: Filtrates, mother liquors, or dissolved samples.[1]
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated waste stream.
-
If Acetone/EtOAc/Methanol: Use Non-Halogenated waste stream.
-
-
Compatibility Check: Ensure the waste container does not contain oxidizing acids (Nitric, Chromic) or free radical initiators.
-
Transfer: Funnel the liquid into the appropriate safety carboy. Leave at least 10% headspace to accommodate potential pressure changes from aldehyde oxidation.
-
Rinsing: Rinse the original flask with a small volume of compatible solvent and add the rinse to the waste container.
Protocol C: Glassware Decontamination
Use this for: Flasks, spatulas, and funnels used during synthesis.[1]
-
Solvent Rinse: Triple rinse glassware with Acetone or Ethanol. Collect all rinses into the Non-Halogenated waste stream.
-
Base Bath (Optional): If residue persists, a standard KOH/Isopropanol base bath will degrade the aldehyde and solubilize the thiazole. Caution: This will generate a distinct odor.
-
Final Wash: Wash with soap and water only after the solvent rinse is complete.
Regulatory & Compliance Context (RCRA)
Since this specific CAS is likely not explicitly listed on the EPA "P" or "U" lists (unlike generic thiosemicarbazide), it falls under Process Knowledge Determination (40 CFR 262.11).[1]
-
Waste Classification:
-
Storage Limit: Do not exceed 55 gallons in your Satellite Accumulation Area (SAA).
-
Disposal Code: Recommended profile is "Organic Debris/Solids for Incineration."
Emergency Procedures
| Scenario | Immediate Action | Cleanup Protocol |
| Spill (Solid) | Evacuate area if dust is airborne.[1] | Dampen with inert absorbent (vermiculite) to prevent dust. Sweep into a disposal jar. Do not dry sweep. |
| Spill (Liquid) | Extinguish ignition sources. | Absorb with polypropylene pads or vermiculite. Place saturated pads in a sealed bag labeled "Hazardous Debris." |
| Skin Contact | Remove contaminated clothing.[3][7] | Wash with soap and water for 15 minutes.[2] Aldehydes can be sensitizers; monitor for dermatitis. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [1]
-
PubChem. (n.d.). Compound Summary: Thiazole-4-carboxaldehyde (Structural Analog).[1] National Library of Medicine.
Sources
Personal Protective Equipment & Handling Guide: 3-Phenyl-1,2-thiazole-4-carbaldehyde
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
3-Phenyl-1,2-thiazole-4-carbaldehyde is a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical scaffolds (e.g., antimicrobial or anticancer agents).[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact isomer may be sparse, its structural moieties dictate a strict safety protocol. We are dealing with two distinct hazard vectors:[1]
-
The Aldehyde Functionality: A reactive electrophile capable of forming Schiff bases with biological amines (proteins/DNA), leading to potential sensitization and cross-linking.[2]
-
The Thiazole Core: A pharmacophore often associated with significant biological activity.[1][3] Until proven otherwise, treat this compound as a potent bioactive agent.
This guide moves beyond generic advice, providing a self-validating safety system designed to protect against both acute irritation and long-term sensitization.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the risk.
| Hazard Class | GHS Classification (Inferred*) | Mechanism of Action |
| Skin Irritation | Category 2 (H315) | Aldehydes react with skin surface proteins; Thiazoles can be lipophilic, aiding penetration.[1] |
| Eye Irritation | Category 2A (H319) | Direct chemical insult to corneal epithelium; high sensitivity of mucous membranes to aldehydes.[1] |
| STOT - SE | Category 3 (H335) | Respiratory tract irritation.[1] Dust or vapor inhalation triggers mucosal inflammation.[1] |
| Sensitization | Warning | Aldehydes are known sensitizers.[1] Repeated exposure may induce allergic dermatitis.[1] |
*Note: In the absence of compound-specific REACH data, classifications are derived from Structural Activity Relationship (SAR) analysis of analogous 4-formylthiazoles and aromatic aldehydes.[1]
PPE Matrix: The Defense System
Do not rely on "standard lab PPE."[1] This compound requires a barrier strategy that accounts for potential skin permeation and respiratory sensitivity.[1][4]
Personal Protective Equipment Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Causality: Aromatic aldehydes can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders or reactive oils.[1] Goggles seal the orbital area against dust ingress and vapors that bypass side shields. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Protocol: All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm).[1] Use a respirator only during spill cleanup outside the hood. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Logic: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearm. |
Operational Workflow: Handling & Synthesis
This protocol integrates safety into the experimental design.
Phase A: Preparation & Engineering Controls[1]
-
Atmosphere Check: Verify fume hood flow.
-
Deactivation Prep: Prepare a beaker of 10% aqueous Sodium Bisulfite (NaHSO₃) .
-
Why? Bisulfite rapidly forms an adduct with the aldehyde, neutralizing its electrophilic reactivity. This is your "decontamination station" for spatulas and glassware.
-
Phase B: Weighing & Transfer (The Critical Step)
Solid aldehydes are prone to static charge, causing "jumping" during weighing.
-
Anti-Static Gun: Use an anti-static gun on the weighing boat and spatula before dispensing.[1]
-
Draft Shield: Close the balance draft shield gently.
-
Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to minimize dust hazards.
Phase C: Reaction Monitoring
Aldehydes oxidize to carboxylic acids in air.[1]
-
Inert Atmosphere: Run all reactions under Nitrogen or Argon.
-
TLC Monitoring: When spotting TLC plates, use a capillary tube.[1] Dispose of the capillary immediately into a solid waste bin—do not leave it on the bench.
Visualization: Handling Decision Tree
Figure 1: Operational decision tree ensuring dust suppression for solids and containment for liquids.
Emergency Response & Spill Management
In the event of a release, immediate action prevents sensitization.[4]
Spill Protocol
-
Evacuate & Ventilate: If outside the hood, clear the area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves (if available) or fresh double nitrile gloves and an N95 respirator.[1]
-
Containment:
-
Deactivation (Surface): Wipe the contaminated surface with 10% Sodium Bisulfite solution, followed by water and soap.
Visualization: Spill Logic Flow
Figure 2: Logic flow for spill containment, prioritizing respiratory protection and chemical neutralization.[1]
Disposal & Waste Management
Improper disposal of reactive aldehydes can lead to downstream safety issues (e.g., polymerization in waste drums).
| Waste Stream | Criteria | Pre-Treatment (Optional but Recommended) |
| Solid Waste | Contaminated gloves, weighing boats, silica gel.[1] | Double-bag in polyethylene.[1] Label as "Toxic Solid."[1] |
| Liquid Organic (Non-Halogenated) | Mother liquors, reaction solvents. | If the waste contains significant unreacted aldehyde, add small amount of acetone or bisulfite to quench reactivity before drumming. |
| Aqueous Waste | Aqueous layers from workup.[1] | Ensure pH is neutral (6-8).[1] Check for organic layer separation before disposal.[1] |
Critical Prohibition: Do not mix with Oxidizing Acids (Nitric, Chromic) in the waste stream.[8] The reaction with the aldehyde/thiazole moiety can be exothermic and gas-generating (NOx).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Mercapto-4-phenylthiazole (Structural Analog).
-
PubChem. (n.d.).[1] Compound Summary: Thiazole Derivatives and Toxicity Profiles. National Library of Medicine.[1]
-
Fisher Scientific. (2024).[1] Safety Data Sheet: Benzaldehyde Derivatives (General Handling).
Sources
- 1. knauf.com [knauf.com]
- 2. homework.study.com [homework.study.com]
- 3. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
